Cas no 92367-15-2 (Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-)

Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- structure
92367-15-2 structure
Product name:Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
CAS No:92367-15-2
MF:C13H12F3N3O3
MW:315.247893333435
CID:4323589

Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37148951-0.25g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
0.25g
$1902.0 2023-06-02
Enamine
EN300-37148951-5.0g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
5g
$5995.0 2023-06-02
Enamine
EN300-37148951-0.05g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
0.05g
$1737.0 2023-06-02
Enamine
EN300-37148951-0.5g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
0.5g
$1984.0 2023-06-02
Enamine
EN300-37148951-1.0g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
1g
$2068.0 2023-06-02
Enamine
EN300-37148951-10.0g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
10g
$8889.0 2023-06-02
Enamine
EN300-37148951-2.5g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
2.5g
$4052.0 2023-06-02
Enamine
EN300-37148951-0.1g
2-acetamido-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
92367-15-2
0.1g
$1819.0 2023-06-02

Additional information on Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

Research Briefing on Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- (CAS: 92367-15-2) in Chemical Biology and Pharmaceutical Applications

Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, with the CAS number 92367-15-2, is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This molecule, characterized by its diazirine and trifluoromethyl functional groups, serves as a versatile tool for photoaffinity labeling (PAL), a technique widely used to study protein-ligand interactions, enzyme mechanisms, and drug target identification. The unique reactivity of the diazirine group upon UV irradiation allows for covalent cross-linking with proximal biomolecules, making it invaluable for probing molecular interactions in complex biological systems.

Recent studies have highlighted the application of 92367-15-2 in the development of novel therapeutic agents and diagnostic tools. For instance, researchers have utilized this compound to investigate the binding mechanisms of small molecules to G-protein-coupled receptors (GPCRs), a critical family of drug targets. By incorporating Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- into peptide analogs, scientists have successfully mapped ligand-binding sites and identified allosteric modulators, providing insights into receptor activation and signaling pathways. These findings have direct implications for the design of next-generation drugs targeting neurological and metabolic disorders.

In addition to its role in target identification, 92367-15-2 has been employed in proteomics research to study protein-protein interactions (PPIs). A 2023 study published in the Journal of Chemical Biology demonstrated the use of this compound in cross-linking mass spectrometry (XL-MS), enabling the identification of transient and weak interactions that are otherwise challenging to capture. The trifluoromethyl group enhances the stability of the cross-linked adducts, facilitating their detection by mass spectrometry. This advancement has opened new avenues for understanding cellular signaling networks and disease mechanisms at the molecular level.

From a synthetic chemistry perspective, the incorporation of Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- into peptide backbones requires careful optimization of reaction conditions to preserve the integrity of the diazirine moiety. Recent methodological improvements, such as solid-phase peptide synthesis (SPPS) with orthogonal protecting groups, have increased the yield and purity of diazirine-containing peptides. These synthetic strategies are critical for producing high-quality probes for structural biology and drug discovery applications.

Looking ahead, the potential applications of 92367-15-2 extend beyond basic research. Its utility in covalent drug discovery, particularly in the development of irreversible inhibitors for challenging targets like kinases and proteases, is an area of active investigation. Furthermore, the combination of photoaffinity labeling with advanced imaging techniques, such as cryo-electron microscopy (cryo-EM), promises to revolutionize our understanding of macromolecular complexes. As research continues to uncover the multifaceted roles of this compound, Phenylalanine, N-acetyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is poised to remain a cornerstone tool in chemical biology and pharmaceutical sciences.

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